N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide
Description
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-11(9-19-7-3-6-17-19)16-8-13(20)18-14(2,10-15)12-4-5-12/h3,6-7,11-12,16H,4-5,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFYVBQXPQRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NCC(=O)NC(C)(C#N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide, a compound with the molecular formula and a molecular weight of 275.35 g/mol, has garnered attention for its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Overview of Biological Activity
The compound is classified under pyrazole derivatives, which are known for their diverse pharmacological activities. Research indicates that pyrazole derivatives can exhibit significant antitumor, anti-inflammatory, and antimicrobial properties. Specifically, this compound has been investigated for its role in inhibiting JAK pathways, which are implicated in various diseases including autoimmune disorders and cancers.
As a JAK inhibitor, this compound functions by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the transmission of signals from cytokines and growth factors to the cell nucleus, influencing gene expression related to immune responses and cell proliferation. By inhibiting JAK activity, the compound can potentially reduce inflammatory responses and tumor growth.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, certain synthesized pyrazole carboxamides demonstrated notable activity against cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but aligns with the observed trends in similar compounds.
Anti-inflammatory Effects
The anti-inflammatory properties attributed to pyrazole derivatives suggest that this compound may also exhibit such effects. In vitro studies have shown that pyrazole compounds can inhibit pro-inflammatory cytokine production, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Antitumor | Various pyrazole carboxamides | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Pyrazole derivatives (general) | Reduction in cytokine production |
| Antimicrobial | Specific pyrazole derivatives | Inhibition of bacterial growth |
Case Study 1: JAK Inhibition and Cancer Therapy
In a study focusing on JAK inhibitors for cancer therapy, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines. The results indicated that these compounds could significantly reduce tumor growth in xenograft models.
Case Study 2: Inflammatory Disease Models
Another study assessed the impact of JAK inhibitors on inflammatory disease models. The administration of similar compounds led to decreased levels of inflammatory markers and improved clinical outcomes in animal models of rheumatoid arthritis.
Scientific Research Applications
Autoimmune Diseases
Research indicates that compounds like N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide can be effective in managing autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK pathways, the compound may reduce inflammation and tissue damage associated with these diseases.
Cancer Therapy
The compound's ability to inhibit JAK signaling also positions it as a potential treatment option for various cancers, particularly those characterized by aberrant cytokine signaling. Studies have shown that JAK inhibitors can enhance the efficacy of existing cancer therapies by targeting tumor microenvironments.
Inflammatory Disorders
In preclinical models, this compound has demonstrated anti-inflammatory effects, suggesting its utility in treating chronic inflammatory disorders. Its mechanism of action may involve the downregulation of pro-inflammatory cytokines.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide and related acetamide derivatives?
- Answer : Copper-catalyzed 1,3-dipolar cycloaddition is a common strategy for synthesizing structurally similar acetamides. For example, azide-alkyne cycloaddition (CuAAC) with Cu(OAc)₂ as a catalyst in a tert-BuOH/H₂O solvent system (3:1 ratio) yields triazole-linked acetamides. Reaction optimization includes monitoring via TLC (hexane:ethyl acetate, 8:2) and purification via recrystallization (ethanol) .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Answer :
- IR Spectroscopy : Key peaks include ~3260 cm⁻¹ (–NH stretch), ~1670 cm⁻¹ (C=O amide), and ~1250 cm⁻¹ (–C–O stretch) .
- NMR : ¹H NMR signals for –NCH₂CO– (δ ~5.38 ppm), aromatic protons (δ ~7.2–8.6 ppm), and triazole protons (δ ~8.4 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and cyano/cyclopropyl carbons .
Q. What purification strategies are recommended for removing byproducts from the synthesis of this compound?
- Answer : Ethyl acetate extraction followed by brine washing and anhydrous Na₂SO₄ drying is standard. Recrystallization in ethanol improves purity (>95%), while column chromatography (silica gel, hexane:ethyl acetate gradient) resolves complex mixtures .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MESP, HOMO-LUMO analysis) predict the reactivity of this compound?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electron-rich sites (HOMO) and electrophilic regions (LUMO). Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic zones, guiding derivatization strategies .
Q. What experimental and computational approaches resolve contradictions in spectroscopic data for structurally similar acetamides?
- Answer : Cross-validate NMR/IR data with X-ray crystallography (e.g., C–N bond lengths, dihedral angles between aromatic rings) . For ambiguous peaks, compare computed (DFT) vs. experimental IR spectra to assign vibrations (e.g., –NO₂ asymmetric stretch at ~1504 cm⁻¹) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?
- Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on aromatic rings to enhance hydrogen bonding with targets .
- Heterocycle Replacement : Substitute pyrazole with thiophene or oxadiazole to modulate lipophilicity and binding affinity .
- Bioisosteres : Replace the cyano group with carboxyl or sulfonamide to improve solubility .
Q. What reaction conditions favor selective functionalization of the pyrazole ring without disrupting the cyclopropane moiety?
- Answer : Mild conditions (room temperature, neutral pH) preserve the cyclopropane. For pyrazole alkylation, use NaH/DMF to deprotonate N–H, followed by alkyl halides. Monitor selectivity via LC-MS .
Methodological Notes
- Synthesis Optimization : Vary catalyst loading (5–20 mol% Cu(OAc)₂) and solvent polarity to balance reaction rate and yield .
- Data Interpretation : Use Gaussian software for DFT calculations with B3LYP/6-31G(d) basis sets to model electronic properties .
- Crystallography : For polymorph screening, test solvent mixtures (e.g., CH₂Cl₂/hexane) and slow evaporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
